(3-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a chlorophenyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(3-{[(5E)-3-(2-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
- 2-(3-{[(5E)-3-(4-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID
Uniqueness
The uniqueness of 2-(3-{[(5E)-3-(3-CHLOROPHENYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct chemical reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H12ClNO5S |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
2-[3-[(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H12ClNO5S/c19-12-4-2-5-13(9-12)20-17(23)15(26-18(20)24)8-11-3-1-6-14(7-11)25-10-16(21)22/h1-9H,10H2,(H,21,22)/b15-8+ |
InChI Key |
MBUYVZBRJFQOSS-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)O)/C=C/2\C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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